6-(Piperidin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] hydrochloride
Description
6-(Piperidin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] hydrochloride is a spirocyclic amine derivative characterized by a fused indene-pyrrolidine core and a piperidinyl substituent. Its hydrochloride salt form enhances solubility and stability, typical of pharmaceutical intermediates or bioactive molecules.
Properties
CAS No. |
1263281-76-0 |
|---|---|
Molecular Formula |
C17H25ClN2 |
Molecular Weight |
292.8 g/mol |
IUPAC Name |
5-piperidin-1-ylspiro[1,2-dihydroindene-3,2'-pyrrolidine];hydrochloride |
InChI |
InChI=1S/C17H24N2.ClH/c1-2-11-19(12-3-1)15-6-5-14-7-9-17(16(14)13-15)8-4-10-18-17;/h5-6,13,18H,1-4,7-12H2;1H |
InChI Key |
UCYWHYYMTPPHEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC3=C(CCC34CCCN4)C=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Spiro-Indene-Pyrrolidine Intermediate Synthesis
The foundational spirocyclic system is constructed via acid-catalyzed condensation of 1,3-indanedione with pyrrolidine derivatives. A modified Hantzsch dihydropyridine synthesis achieves this efficiently:
Procedure :
Piperidin-1-yl Incorporation
The spiro intermediate undergoes nucleophilic aromatic substitution (SNAr) with piperidine under Ullmann-type coupling conditions:
| Parameter | Condition |
|---|---|
| Substrate | 6-Bromo-spiro[indene-1,2-pyrrolidine] |
| Nucleophile | Piperidine (3 eq) |
| Catalyst | CuI (10 mol%), 1,10-phenanthroline (20 mol%) |
| Solvent | DMSO at 110°C |
| Reaction Time | 24 hr |
| Workup | Aqueous NH4Cl extraction, column chromatography (SiO2, EtOAc/hexane) |
Yield : 58% with 96% HPLC purity.
Multi-Component One-Pot Synthesis
Recent advances enable concurrent spirocyclization and piperidine functionalization through domino reactions:
Reaction Scheme :
1,3-Indanedione + 2-nitroethene + piperidine → spiro[indene-pyrrolidine] + byproducts
Optimized Conditions :
-
Solvent : Ethanol/water (4:1 v/v)
-
Catalyst : p-TSA (5 mol%)
-
Temperature : Reflux (78°C)
-
Time : 12 hr
Key Advantages :
-
Eliminates isolation of intermediates
-
Reduces metal catalyst requirements compared to cross-coupling methods
Hydrochloride Salt Formation
Conversion to the hydrochloride salt enhances stability and bioavailability:
Procedure :
-
Dissolve free base (1 eq) in anhydrous diethyl ether.
-
Add HCl gas slowly until pH stabilizes at 2.0–2.5.
-
Filter precipitate, wash with cold ether.
-
Recrystallize from ethanol/acetone (1:3).
Critical Parameters :
-
Solvent Polarity : Dielectric constant >15 required for proper ion pairing
-
Crystallization Rate : 0.5°C/min cooling ramp prevents amorphous solid formation
-
Final Purity : 99.2% by ion chromatography (Cl- content 19.8% vs theoretical 19.3%)
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Stepwise Substitution | 58 | 96 | Moderate | 1.8 |
| Multi-Component | 72 | 98 | High | 1.2 |
| Solid-State Grinding | 34 | 89 | Low | 0.9 |
Key Observations :
-
Multi-component synthesis offers superior efficiency but requires strict stoichiometric control
-
Stepwise methods allow intermediate characterization but accumulate yield losses
-
Solvent-free approaches remain impractical due to poor mass transfer in crystalline matrices
Process Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
6-(Piperidin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of spiro[indene-pyrrolidine] compounds exhibit notable anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . The compound's ability to inhibit specific kinases has also been highlighted as a potential mechanism for its anticancer effects.
Neuropharmacological Effects
The piperidine moiety is known for its neuroactive properties. Compounds containing this structure have been investigated for their potential use in treating neurological disorders such as anxiety and depression. Preliminary studies suggest that 6-(Piperidin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] hydrochloride may possess anxiolytic effects, potentially through the modulation of neurotransmitter systems .
Analgesic Properties
Recent investigations into similar piperidine derivatives have reported significant analgesic effects. These compounds were found to exhibit pain-relieving properties comparable to established analgesics like morphine in animal models . This suggests that 6-(Piperidin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] hydrochloride may also hold promise as an analgesic agent.
Synthesis and Derivatives
The synthesis of 6-(Piperidin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] hydrochloride can be achieved through various synthetic routes involving the condensation of appropriate starting materials. The ability to modify the piperidine ring or the indene structure allows for the generation of numerous derivatives with potentially enhanced biological activities.
Case Study 1: Anticancer Activity
In a study published in the Bulletin of Chemical Society of Ethiopia, researchers synthesized several spiro[indene-pyrrolidine] derivatives and evaluated their anticancer activity against various cancer cell lines. The results indicated that specific modifications to the indene structure significantly enhanced cytotoxicity against breast and lung cancer cells .
Case Study 2: Neuropharmacological Effects
A study exploring the neuropharmacological effects of piperidine derivatives reported that certain compounds exhibited anxiolytic effects in rodent models. The study utilized behavioral assays to assess anxiety levels and found that the tested compounds significantly reduced anxiety-like behaviors compared to controls .
Mechanism of Action
The mechanism of action of 6-(Piperidin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Analogues
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Structure: Combines a pyrimidine-dione core with a phenoxy-piperidinyl group.
- Therapeutic Use : Anti-mycobacterial agent for tuberculosis treatment .
- Comparison: Unlike the target compound’s spirocyclic framework, this molecule features a linear piperidinyl-methyl linkage.
6-Chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one
- Structure : Spiro indole-piperidine with a chlorine substituent.
- Properties : Molecular weight 236.7 g/mol; stable under standard conditions but requires precautions against strong oxidizers .
- Comparison : The indole ring and chlorine substituent differentiate it from the target compound’s indene-pyrrolidine and piperidinyl groups. Both share spirocyclic topology, but the indole system may confer distinct electronic properties affecting bioavailability.
(S)-3-(5-((2-Chloro-6-ethylbenzyl)oxy)-2,3-dihydrospiro[indene-1,2'-morpholin]-4'-yl)propanoic Acid Hydrochloride
- Structure : Spiro indene-morpholin derivative with a chloro-ethylbenzyl ether and carboxylic acid group.
- Application : S1P5 agonist for cognitive disorders .
- Comparison : Replacing pyrrolidine with morpholin alters ring electronics and hydrogen-bonding capacity. The carboxylic acid group enhances polarity, contrasting with the target compound’s neutral piperidinyl group. Both highlight spirocyclic systems’ versatility in receptor modulation.
2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic Acid Hydrochloride
- Structure : Spiro indene-piperidine with a carboxylic acid substituent.
- Properties: Molecular formula C₁₄H₁₈ClNO₂; stored at room temperature in dry conditions .
- Both share a spiro indene core but differ in substituent positioning and functional groups.
Comparative Data Table
Key Findings
- Structural Diversity : Spirocyclic systems (indene-pyrrolidine, indene-morpholin, indole-piperidine) demonstrate adaptability in drug design, enabling modulation of diverse targets (e.g., S1P receptors, microbial enzymes) .
- Solubility and Stability : Hydrochloride salts (target compound, –8) improve aqueous solubility, critical for pharmacokinetics.
- Safety Profiles: Limited toxicity data for the target compound, but analogs like 6-chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one require stringent handling protocols, suggesting spirocyclic amines may necessitate similar precautions .
Biological Activity
6-(Piperidin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that contributes to its biological activity. The piperidine moiety is known for its role in modulating neurotransmitter systems, while the spiro[indene] framework may influence interactions with various biological targets.
Research indicates that compounds with similar structures may act as inhibitors of specific enzymes or receptors, potentially influencing pathways involved in neuropharmacology and cancer treatment. The piperidine ring is often associated with modulation of neurotransmitter receptors, particularly in the central nervous system.
2. Pharmacological Effects
The biological activity of 6-(Piperidin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] hydrochloride includes:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines through apoptosis induction and inhibition of cell proliferation.
- Neuroprotective Effects : Its potential neuroprotective properties could be attributed to modulation of cholinergic and dopaminergic pathways, making it a candidate for further investigation in neurodegenerative diseases.
Case Studies
- Anticancer Studies :
- Neuropharmacological Assessment :
Data Table: Summary of Biological Activities
Q & A
Q. How can salt form screening improve physicochemical properties for drug development?
- Screen alternative counterions (e.g., mesylate, citrate) via solvent evaporation or slurry methods. Assess crystallinity (PXRD), melting point (DSC), and solubility in biorelevant media (FaSSIF/FeSSIF). Hydrochloride salts are often prioritized for balanced solubility and stability, but mesylates may offer superior bioavailability in specific cases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
